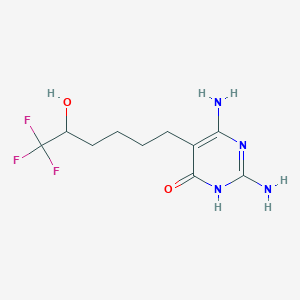
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This particular compound is notable for its unique structure, which includes a trifluoromethyl group and a hydroxyhexyl side chain, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable pyrimidine precursor.
Functional Group Introduction: Introduction of the trifluoromethyl group is achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Side Chain Addition: The hydroxyhexyl side chain is introduced via alkylation reactions, often using hexyl halides under basic conditions.
Amino Group Addition: Amination reactions are carried out to introduce the amino groups at the 2 and 6 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Methyl derivatives.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials with unique properties due to its trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. For example, it may inhibit DNA replication in cancer cells or interfere with viral replication.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminopyrimidin-4(1H)-one: Lacks the trifluoromethyl and hydroxyhexyl groups.
5-Trifluoromethyl-2,6-diaminopyrimidin-4(1H)-one: Contains the trifluoromethyl group but lacks the hydroxyhexyl side chain.
2,6-Diamino-5-hexylpyrimidin-4(1H)-one: Contains the hexyl side chain but lacks the trifluoromethyl group.
Uniqueness
2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one is unique due to the presence of both the trifluoromethyl group and the hydroxyhexyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
647831-33-2 |
|---|---|
Fórmula molecular |
C10H15F3N4O2 |
Peso molecular |
280.25 g/mol |
Nombre IUPAC |
2,4-diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15F3N4O2/c11-10(12,13)6(18)4-2-1-3-5-7(14)16-9(15)17-8(5)19/h6,18H,1-4H2,(H5,14,15,16,17,19) |
Clave InChI |
KYYYJSQOWQRNCU-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(C(F)(F)F)O)CC1=C(N=C(NC1=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)
![Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-](/img/structure/B12908130.png)
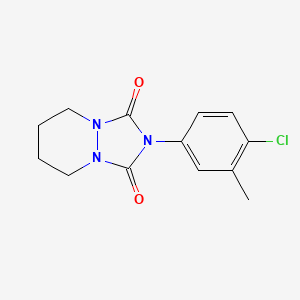

![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
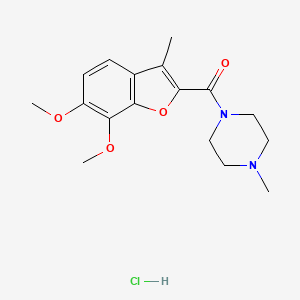
methanone](/img/structure/B12908153.png)

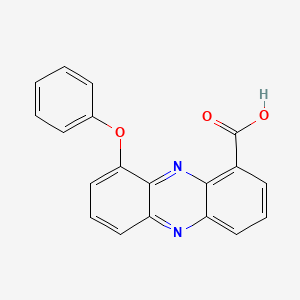
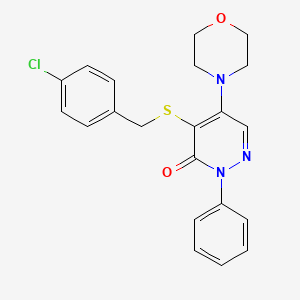
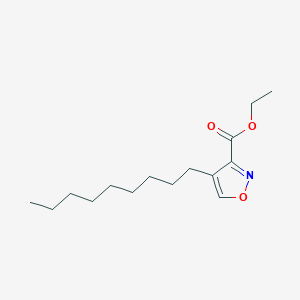
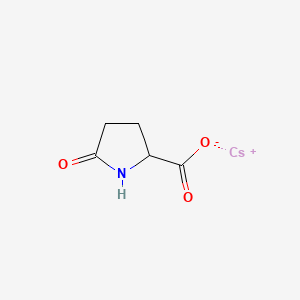
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)
